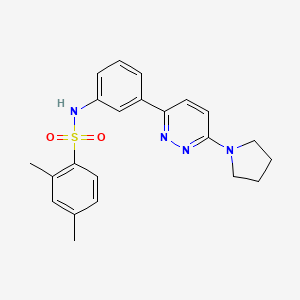![molecular formula C26H25N5O3 B11256070 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11256070.png)
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromene core, a pyrimidine ring, and a piperidine moiety. The combination of these functional groups endows the compound with a range of biological activities, making it a valuable subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chromene core, followed by the introduction of the pyrimidine ring and the piperidine moiety. Key steps in the synthesis may include:
Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the chromene core.
Attachment of the Piperidine Moiety: The piperidine moiety is typically introduced through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromene or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biology: Researchers investigate the compound’s effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other biologically active molecules.
作用機序
The mechanism of action of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites.
Modulate Receptors: The compound can interact with cell surface receptors, altering their signaling pathways.
Affect Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia. Both compounds share structural similarities, including the presence of a pyrimidine ring.
Gefitinib: Another tyrosine kinase inhibitor used in cancer therapy. It also contains a pyrimidine ring and exhibits similar biological activities.
Sorafenib: A multi-kinase inhibitor used in the treatment of liver and kidney cancer. It shares structural features with the compound, such as the presence of aromatic rings and nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and therapeutic potential.
特性
分子式 |
C26H25N5O3 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C26H25N5O3/c1-17-15-23(31-13-5-2-6-14-31)30-26(27-17)29-20-11-9-19(10-12-20)28-24(32)21-16-18-7-3-4-8-22(18)34-25(21)33/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,28,32)(H,27,29,30) |
InChIキー |
XKJOUWLEGGJWJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B11255998.png)
![N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11256009.png)
![N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11256021.png)
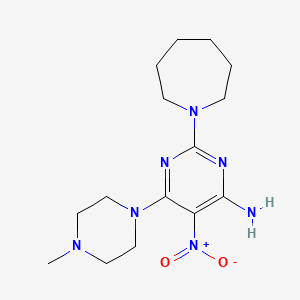
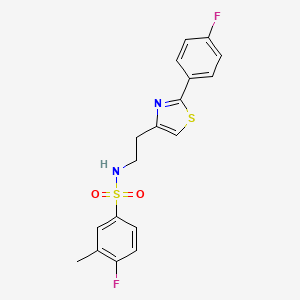
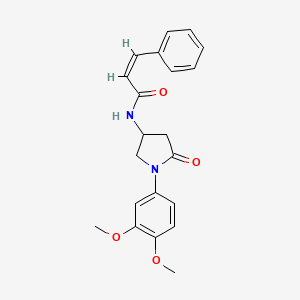
![1-[(5-Phenoxyfuran-2-yl)methyl]piperidine](/img/structure/B11256042.png)
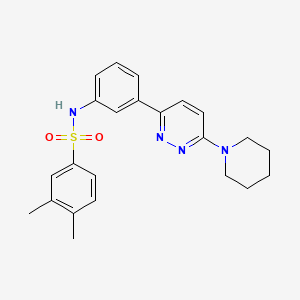
![N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenoxyacetamide](/img/structure/B11256059.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11256066.png)
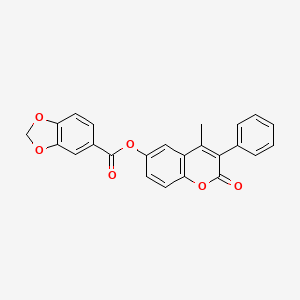
![7-(3-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256084.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11256085.png)
